molecular formula C26H23N5O2S B2582131 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide CAS No. 1110980-37-4

2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2582131
CAS No.: 1110980-37-4
M. Wt: 469.56
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound characterized by its fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through a cyclization reaction involving phenethylamine and appropriate triazole precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential biological activity. It could be tested as a ligand for various receptors or enzymes, contributing to the understanding of biological pathways.

Medicine

In the medical field, this compound might be investigated for its therapeutic potential. It could be developed as a drug candidate for treating various diseases, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new materials or chemical processes. Its unique properties may make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile

  • 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

  • 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides

Uniqueness

2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic rings may offer distinct advantages over similar compounds in terms of reactivity and biological activity.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-18-9-5-7-13-21(18)27-23(32)17-34-26-29-28-25-30(16-15-19-10-3-2-4-11-19)24(33)20-12-6-8-14-22(20)31(25)26/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNIYAUTRNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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